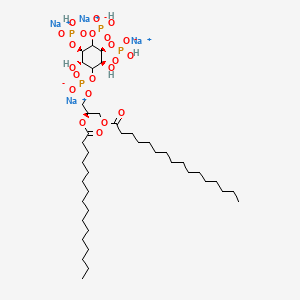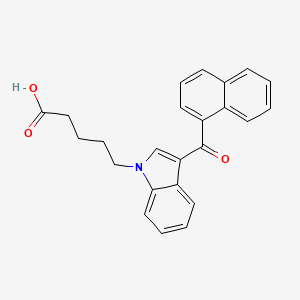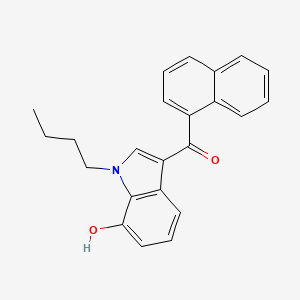
JWH 073 7-hydroxyindole metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 7-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions . It is intended for use as an internal standard for the quantification of JWH 073 7-hydroxyindole metabolite by GC- or LC- mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of JWH 073 7-hydroxyindole metabolite is C23H14D7NO2 . The compound has a formula weight of 350.5 . The InChi Code for the compound is InChI=1S/C23H21NO2/c1-2-3-14-24-15-20 (18-11-7-13-21 (25)22 (18)24)23 (26)19-12-6-9-16-8-4-5-10-17 (16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 .Physical And Chemical Properties Analysis
JWH 073 7-hydroxyindole metabolite is a solution in methanol . The solubility of the compound in DMF, DMSO, and Ethanol is 20 mg/ml . In Ethanol:PBS (pH 7.2) (1:2), the solubility is 0.3 mg/ml .Scientific Research Applications
Identification and Quantification in Human Urine : JWH-073 metabolites have been identified and quantified in human urine. A study found that omega and omega-1 hydroxyl metabolites of JWH-073 are excreted in high concentrations in urine as glucuronic acid conjugates (Chimalakonda et al., 2011).
Metabolic Characterization and Biomarker Identification : Another research focused on the structural elucidation of a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite could potentially serve as a biomarker for qualitative and quantitative analysis (Lovett et al., 2013).
Legal Case Monitoring : In legal cases involving drug use, the monitoring of urinary metabolites of JWH-073 is crucial. A study revealed the presence of these metabolites in drug offenders, suggesting the need for careful interpretation in the context of the continuous emergence of new synthetic cannabinoids (Jang et al., 2013).
Quantitative Measurement Techniques : Research has also been conducted on developing methods for the quantitative measurement of JWH-073 metabolites in human urine, highlighting the importance of analytical techniques in detecting synthetic cannabinoid use (Moran et al., 2011).
In Vitro Metabolite Characterization : A study investigated the in vitro metabolites of JWH-073, identifying mono-hydroxylated derivatives as major metabolites. This research aids in the detection of synthetic cannabinoid abuse (Gambaro et al., 2014).
Mass Spectrometric Differentiation of Metabolites : Another study developed a mass spectrometric method for differentiating positional isomers of hydroxyindole metabolites of JWH-073, crucial for accurate identification in forensic analysis (Kusano et al., 2016).
Chromatography-Mass Spectrometry Studies : The use of chromatography-mass spectrometry to study the metabolism of JWH-073 has provided insights into the identification of metabolites in human and rat urine, highlighting differences in metabolic patterns between species (Grigoryev et al., 2011).
properties
IUPAC Name |
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSSQCTZKUWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017728 |
Source


|
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 7-hydroxyindole metabolite | |
CAS RN |
1307803-49-1 |
Source


|
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)
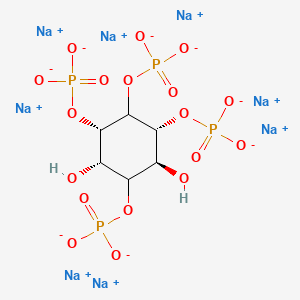
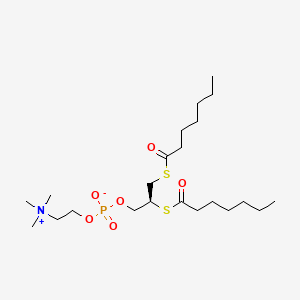
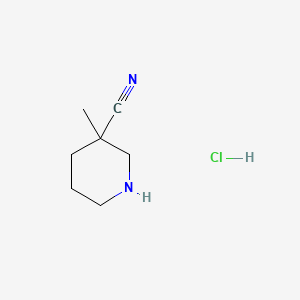
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
